6-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-trityl-indazole
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Overview
Description
6-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trityl-indazole is a complex organic compound with the molecular formula C33H32BFN2O2 and a molecular weight of 518.4364 g/mol . This compound is notable for its unique structure, which includes a fluorine atom, a methyl group, and a trityl group attached to an indazole ring, along with a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trityl-indazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out using appropriate reagents such as fluorinating agents (e.g., Selectfluor) and methylating agents (e.g., methyl iodide).
Attachment of the Trityl Group: The trityl group is introduced via tritylation reactions using trityl chloride in the presence of a base.
Incorporation of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane ring through reactions with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trityl-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trityl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or demethylated products.
Scientific Research Applications
6-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trityl-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trityl-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure due to the presence of the dioxaborolane moiety.
Phenylboronic acid pinacol ester: Shares the boronic ester functionality.
Uniqueness
6-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trityl-indazole is unique due to the combination of its fluorine, methyl, trityl, and dioxaborolane groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C33H32BFN2O2 |
---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
6-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-tritylindazole |
InChI |
InChI=1S/C33H32BFN2O2/c1-23-28(35)21-29-27(30(23)34-38-31(2,3)32(4,5)39-34)22-37(36-29)33(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-22H,1-5H3 |
InChI Key |
ZBHGXYWQELBBBY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC3=NN(C=C23)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)F)C |
Origin of Product |
United States |
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